Cyclization Kinetics: 2,6-Heptanedione vs. 2,5-Hexanedione
2,6-Heptanedione cyclizes 2400‑fold faster than the γ-diketone analog 2,5-hexanedione, despite the fact that the overall thermodynamics of the two cyclizations are similar and the conversion of 2,5-hexanedione to its enone product is thermodynamically more favorable [1]. This kinetic advantage stems from the lower ring strain of the six-membered transition state leading to a cyclohexenone, compared with the five-membered transition state required for 2,5-hexanedione.
| Evidence Dimension | Rate of intramolecular aldol cyclization |
|---|---|
| Target Compound Data | Rate constant (relative) = 1 (baseline) |
| Comparator Or Baseline | 2,5-Hexanedione (γ-diketone); rate constant = 1/2400 |
| Quantified Difference | 2,6-Heptanedione cyclizes 2400 times faster than 2,5-hexanedione |
| Conditions | Aqueous base; 25 °C; kinetic measurements performed via UV–vis spectroscopy |
Why This Matters
For synthetic protocols requiring efficient formation of six-membered carbocycles, 2,6-heptanedione provides a pronounced kinetic advantage, reducing reaction times and improving yields.
- [1] Guthrie, J. P.; Guo, J. Intramolecular Aldol Condensations: Rate and Equilibrium Constants. J. Am. Chem. Soc. 1996, 118 (46), 11472–11487. View Source
